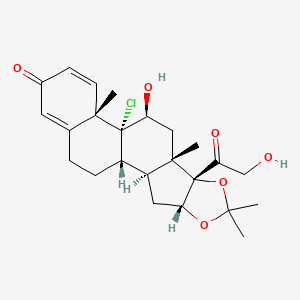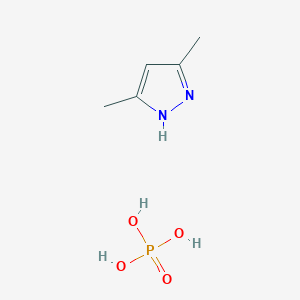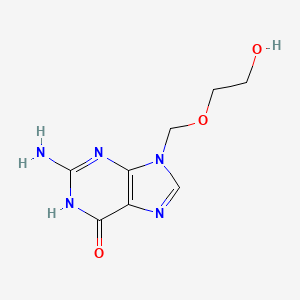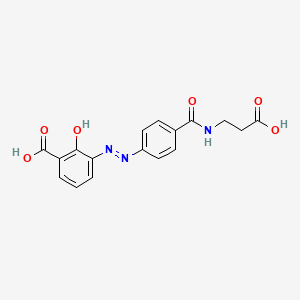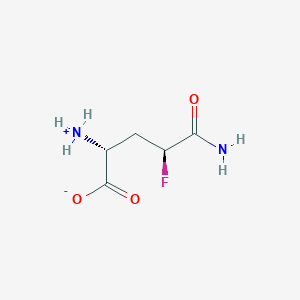
DL-erythro-4-Fluoroglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-erythro-4-Fluoroglutamine is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Applications De Recherche Scientifique
DL-erythro-4-Fluoroglutamine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
Target of Action
Fluorinated analogues of glutamic acid and glutamine, such as dl-erythro-4-fluoroglutamine, are often used in proteomics research .
Mode of Action
Fluorinated analogues of glutamic acid and glutamine are known to bring significant changes in the chemical and biochemical behavior of the compounds they replace . Fluorine’s strong electron-withdrawing effect can have noticeable consequences on the electron distribution and subsequently on the acidity or basicity of the neighboring group, thereby changing the overall reactivity and stability of the molecule .
Biochemical Pathways
It is known that fluorinated analogues of glutamic acid and glutamine can be advantageously exploited to lead to potent therapeutic agents through proper understanding of some biochemical properties .
Pharmacokinetics
The pharmacokinetics of the fluorinated analogue (2s,4r)-4-[18f]fluoroglutamine ([18f]fgln) has been investigated . The study found that orthotopic human glioma xenografts displayed a tumor-to-healthy brain region ratio of 3.6 and 4.8, while subcutaneously xenografted BT4C gliomas displayed a tumor-to-muscle (flank) ratio of 1.9±0.7 .
Result of Action
The fluorinated analogue (2s,4r)-4-[18f]fluoroglutamine ([18f]fgln) has been found to have preferential uptake in glioma tissue versus that of corresponding healthy tissue .
Action Environment
It is known that the presence of fluorine atoms in biologically relevant molecules can increase resistance to metabolic transformation due to the strong carbon-fluorine bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-erythro-4-Fluoroglutamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst, which helps achieve high optical purity . The reaction conditions are generally mild, making the process suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced crystallization techniques to purify the final product. The use of well-crystallizing salts, such as those with cyclohexylamine or tert-butylamine, helps in removing impurities and achieving a high-purity product . These methods are efficient and scalable, making them suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
DL-erythro-4-Fluoroglutamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.
Reduction: Reduction reactions often involve the use of reducing agents to convert the oxo group back into an amino group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure high yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxo and amino derivatives. These products have distinct chemical and biological properties, making them useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to DL-erythro-4-Fluoroglutamine include:
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamides
- (2R,4S)-2-(trifluoromethyl)piperidin-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both amino and fluoro groups. This unique combination of functional groups and stereochemistry gives it distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYFCBAWGQSGT-STHAYSLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])[NH3+])[C@@H](C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



